molecular formula C28H20O2 B3056200 3,3,4,5-Tetraphenylfuran-2-one CAS No. 6963-25-3

3,3,4,5-Tetraphenylfuran-2-one

Cat. No.: B3056200
CAS No.: 6963-25-3
M. Wt: 388.5 g/mol
InChI Key: OMJCFVHUDZIXPU-UHFFFAOYSA-N
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Description

3,3,4,5-Tetraphenylfuran-2-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with four phenyl groups at positions 3, 3, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5-Tetraphenylfuran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a metal-free one-flask synthesis method has been reported, which involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones mediated by BF3·Et2O . This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask, providing the product in moderate to good yields.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,5-Tetraphenylfuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated products.

Scientific Research Applications

Chemistry: 3,3,4,5-Tetraphenylfuran-2-one is used in the study of aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ) phenomena . These properties are important for developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used as a building block for synthesizing more complex organic molecules and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3,3,4,5-Tetraphenylfuran-2-one in its applications is primarily related to its electronic and photophysical properties. The compound’s ability to exhibit AIE or ACQ effects is due to the restriction of intramolecular rotation (RIR) and the conjugation effect . These mechanisms influence the compound’s luminescence and make it suitable for use in optoelectronic devices.

Comparison with Similar Compounds

    Tetraphenylthiophene: Structurally similar to 3,3,4,5-Tetraphenylfuran-2-one, but with a sulfur atom replacing the oxygen in the furan ring.

    Tetraphenylsilole: Another structurally related compound known for its AIE properties.

Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and the presence of the furan ring. This structure imparts distinct electronic and photophysical properties, making it valuable for research in materials science and organic electronics.

Properties

IUPAC Name

3,3,4,5-tetraphenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(30-27)22-15-7-2-8-16-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJCFVHUDZIXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287989
Record name 3,3,4,5-tetraphenylfuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-25-3
Record name NSC53739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,4,5-tetraphenylfuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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